Benzonitrile, 6-amino-3-ethoxy-2-methyl-

Description

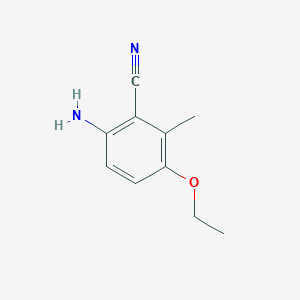

“Benzonitrile, 6-amino-3-ethoxy-2-methyl-” is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 6, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 2 on the benzene ring. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol.

The electron-donating amino and ethoxy groups, combined with the weakly donating methyl group, create a donor-acceptor architecture that may enhance charge transfer efficiency in OLEDs or modulate interactions with biological targets in drug discovery .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-amino-3-ethoxy-2-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-3-13-10-5-4-9(12)8(6-11)7(10)2/h4-5H,3,12H2,1-2H3 |

InChI Key |

VPXSXVIITCGXBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-3-ethoxy-2-methylbenzoic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate can then be treated with sodium cyanide to yield the desired benzonitrile derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 6-amino-3-ethoxy-2-methyl-, undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 6-amino-3-ethoxy-2-methyl-, has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzonitrile, 6-amino-3-ethoxy-2-methyl-, depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Benzonitrile Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 3-ethoxy group in the target compound contrasts with the 6-ethoxy isomer (CAS 92536-05-5), where positional differences likely affect dipole moments and solubility. Ethoxy groups are electron-donating, but their placement relative to the amino group influences intramolecular charge transfer .

Performance in OLEDs: DHPZ-2BN () demonstrates that attaching a strong phenazine donor to benzonitrile results in low external quantum efficiency (EQE = 6.0%), suggesting that excessive donor strength disrupts the TADF mechanism. The target compound’s moderate donors (NH₂, OCH₂CH₃) may better balance the donor-acceptor interplay, though experimental validation is needed .

Pharmaceutical Potential: The target compound’s lack of halogens contrasts with CAS 927388-87-2, which incorporates bromo and fluoro groups for enhanced bioactivity. However, its amino and ethoxy groups may improve drug-likeness (e.g., solubility, metabolic stability) compared to halogenated analogs .

Application-Specific Comparisons

OLED Materials :

- Target Compound vs. DHPZ-2BN: While DHPZ-2BN’s phenazine donor creates a rigid, planar structure, its low EQE highlights challenges in optimizing donor-acceptor alignment. The target compound’s flexible ethoxy and methyl groups might enable tunable excited-state dynamics for higher TADF efficiency .

- Patent Derivatives (): Recent patents describe benzonitrile derivatives with carbazole and phenoxazine donors, achieving improved OLED performance. The target compound’s simpler structure may offer cost-effective synthesis advantages .

Pharmaceuticals :

- MIA-QSAR Models (): Substituent combinations in benzonitrile derivatives significantly impact predicted bioactivity. The target compound’s amino-ethoxy-methyl motif aligns with "congruent similarity centers" identified in active anti-malarial candidates, though its pIC₅₀ is projected to be lower (≈8) than halogenated analogs (pIC₅₀ >9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.